(R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
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Overview
Description
®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazolo-oxazin-ium salts, which are known for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves the reaction of a benzyl-substituted triazole with a perfluorophenyl oxazin-ium precursor. The reaction conditions often include the use of a strong acid, such as tetrafluoroboric acid, to facilitate the formation of the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolo-oxazin-ium derivatives.
Substitution: The benzyl and perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted triazolo-oxazin-ium salts, which can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In chemistry, ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is used as a catalyst in various organic reactions due to its stability and reactivity .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .
Industry
In the industrial sector, ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is used in the synthesis of advanced materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Uniqueness
The uniqueness of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate lies in its specific stereochemistry and the presence of both benzyl and perfluorophenyl groups.
Biological Activity
(R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate (CAS No. 2758767-35-8) is a novel compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H13F9N3O⋅BF4, with a molecular weight of 469.11 g/mol. The compound features a complex triazole and oxazine structure that contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 2758767-35-8 |
Molecular Formula | C18H13F9N3O.BF4 |
Molecular Weight | 469.11 g/mol |
Purity | >98% |
Storage Conditions | Keep in dark place, inert atmosphere |
Synthesis
The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent modifications to introduce the perfluorophenyl group. The detailed synthetic route remains proprietary but typically involves reactions such as cyclization and functional group transformations.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
Antiproliferative Activity
The antiproliferative effects of related triazole derivatives have been evaluated against various cancer cell lines. For instance, studies on fluorinated triazoles have shown significant activity against breast and colon cancer cell lines . While specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
Mechanism of Action
The mechanisms underlying the biological activity of these compounds often involve modulation of key cellular pathways. For example, some triazole derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), while others may act through different pathways such as apoptosis induction or cell cycle arrest .
Neurokinin Receptor Antagonism
Recent patents have suggested that compounds with similar structures may serve as selective antagonists to neurokinin receptors (NK-3), which are implicated in various central nervous system disorders . This opens avenues for therapeutic applications in neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study evaluated a series of fluorinated triazolo derivatives for their antiproliferative effects against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range .
- Neurokinin Receptor Studies : Research on related compounds demonstrated their potential in treating conditions associated with NK-3 receptor dysregulation, suggesting that this compound could similarly affect these pathways .
Properties
Molecular Formula |
C18H13BF9N3O |
---|---|
Molecular Weight |
469.1 g/mol |
IUPAC Name |
(5R)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H13F5N3O.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(7-27-8-12(25)24-26)6-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1/t11-;/m1./s1 |
InChI Key |
YCLQFLWNWVBBTP-RFVHGSKJSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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